![molecular formula C16H15N3S B2540103 2-Phenyl-4-(1-Pyrrolidinyl)thieno[3,2-d]pyrimidin CAS No. 383146-33-6](/img/structure/B2540103.png)
2-Phenyl-4-(1-Pyrrolidinyl)thieno[3,2-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C16H15N3S and a molecular weight of 281.38 g/mol.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are protein kinases (PKs) and the enzyme EZH2 . PKs play a crucial role in cellular communication, and mutations in PKs can lead to oncogenesis . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer .
Mode of Action
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their activity. It acts as an inhibitor of PKs and EZH2 . By inhibiting these targets, the compound can disrupt the cellular communication pathways that are critical for the progression of cancer .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors . By inhibiting PKs, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation and differentiation of cancer cells .
Pharmacokinetics
Similar thienopyrimidine derivatives have shown good pharmacokinetic parameters and high potency in inhibiting the pi3k pathway
Result of Action
The inhibition of PKs and EZH2 by 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine can lead to a variety of molecular and cellular effects. These include a decrease in cell proliferation and differentiation, which can slow the progression of cancer . Additionally, the compound can induce apoptosis of cancer cells in a concentration-dependent manner and inhibit their migration .
Biochemische Analyse
Biochemical Properties
Cellular Effects
The cellular effects of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are also not well-studied. Thienopyrimidines have been shown to have various biological activities, including anticancer effects . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is not yet fully understood. Thienopyrimidines have been shown to inhibit various enzymes and pathways, which could explain their anticancer effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride and a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno[3,2-d]pyrimidine core with a phenyl and pyrrolidinyl substituent makes it particularly effective in certain biological applications, such as enzyme inhibition and anticancer activity .
Eigenschaften
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUYGXICBQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
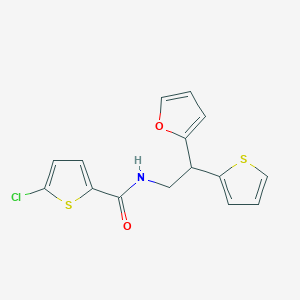
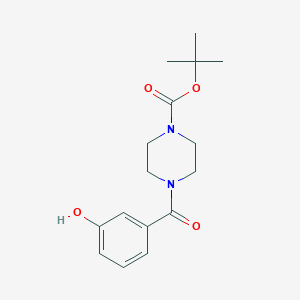

![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/new.no-structure.jpg)
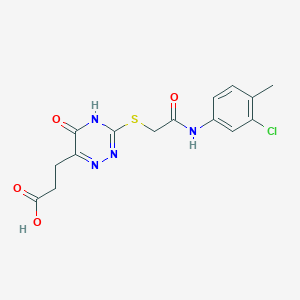
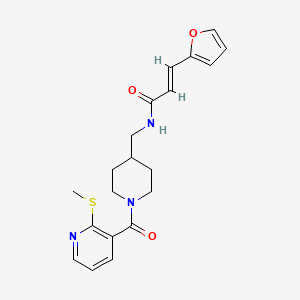
![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)
![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)
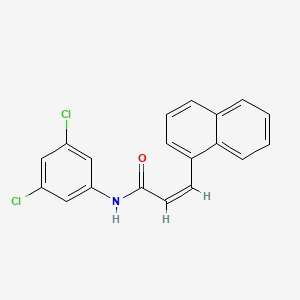
![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)
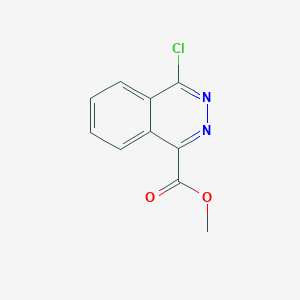
![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)
